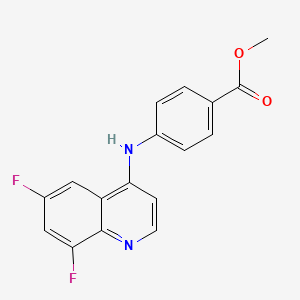
Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is a synthetic organic compound characterized by the presence of a quinoline ring substituted with fluorine atoms and an amino group, linked to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core is synthesized through a Friedländer synthesis, involving the condensation of the aniline with a ketone.
Amination: The amino group is introduced via nucleophilic substitution, often using an amine source like ammonia or an amine derivative.
Esterification: Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atoms and the amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline ring, which can exhibit fluorescence. It is also investigated for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structure suggests potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
作用機序
The mechanism by which Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline ring can intercalate with DNA, potentially leading to anticancer activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Lacks the quinoline ring and fluorine atoms, making it less versatile in terms of chemical reactivity and biological activity.
6,8-Difluoroquinoline: Lacks the benzoate ester and amino group, limiting its applications in medicinal chemistry.
Quinoline-4-amine:
Uniqueness
Methyl 4-((6,8-difluoroquinolin-4-yl)amino)benzoate is unique due to the combination of the quinoline ring, fluorine atoms, amino group, and benzoate ester
特性
分子式 |
C17H12F2N2O2 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
methyl 4-[(6,8-difluoroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-17(22)10-2-4-12(5-3-10)21-15-6-7-20-16-13(15)8-11(18)9-14(16)19/h2-9H,1H3,(H,20,21) |
InChIキー |
HLCTXYCWUWAKLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
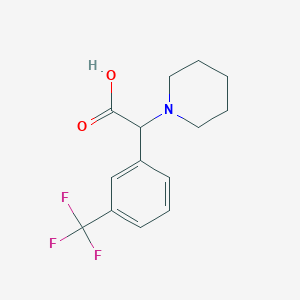
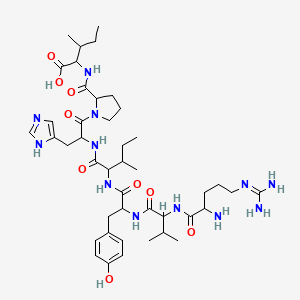
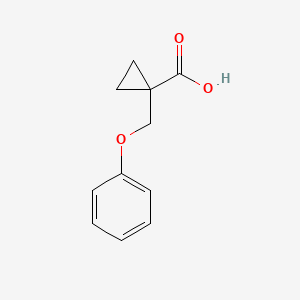
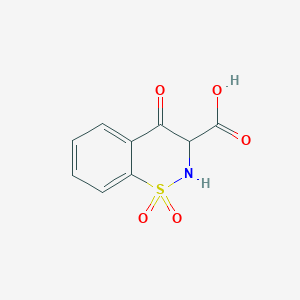
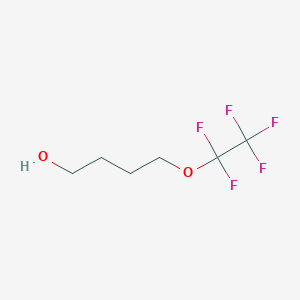
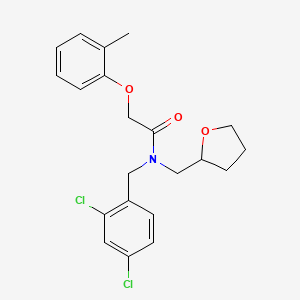

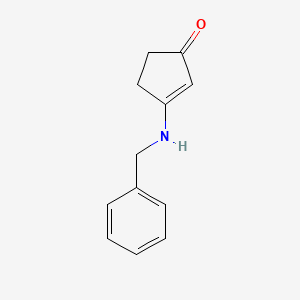
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

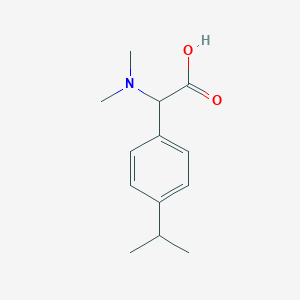
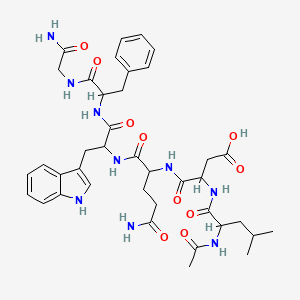
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
